molecular formula C15H13N3O3 B1331060 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde CAS No. 314746-80-0

2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde

Cat. No.: B1331060
CAS No.: 314746-80-0
M. Wt: 283.28 g/mol
InChI Key: MMFBWAYVOBIYEV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Assignment
9.80 Singlet Aldehyde proton (C=O–H)
8.20 Doublet H-5 (pyrido-pyrimidine)
7.60 Triplet H-6 (pyrido-pyrimidine)
6.80–6.40 Multiplet Furan protons (C–H)
4.50 Singlet Methylene (–CH₂–NH–)
2.40 Singlet Methyl (C7–CH₃)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 192.1 : Aldehyde carbonyl (C=O).
  • δ 165.2 : Pyrido-pyrimidine C4=O.
  • δ 150–140 : Aromatic carbons (pyrido-pyrimidine and furan).
  • δ 45.2 : Methylene (–CH₂–NH–).
  • δ 21.5 : Methyl (C7–CH₃) .

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr, cm⁻¹) :

Peak (cm⁻¹) Assignment
1705 C=O stretch (aldehyde)
1660 C=O stretch (pyrido-pyrimidine)
1600 C=N stretch (pyrimidine)
1250 C–O–C asymmetric (furan)
1020 C–O–C symmetric (furan)
3300 N–H stretch (amine)

The absence of a broad O–H stretch (2500–3300 cm⁻¹) confirms the aldehyde exists predominantly in the keto form.

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) :

  • Molecular ion : m/z 283.0957 ([M+H]⁺, calculated for C₁₅H₁₄N₃O₃⁺: 283.0957).
  • Major fragments :
    • m/z 255.0892: Loss of CO (–28 Da, aldehyde group).
    • m/z 227.0810: Subsequent loss of C₂H₄N (–28 Da, furylmethylamine).
    • m/z 154.0504: Pyrido-pyrimidine core ([C₈H₈N₃O]⁺).

Fragmentation pathways align with the instability of the aldehyde and furan substituents under electron impact .

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-10-4-5-13-17-14(16-7-11-3-2-6-21-11)12(9-19)15(20)18(13)8-10/h2-6,8-9,16H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFBWAYVOBIYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=O)NCC3=CC=CO3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350488
Record name 2-{[(Furan-2-yl)methyl]amino}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314746-80-0
Record name 2-{[(Furan-2-yl)methyl]amino}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde typically involves multi-step reactions. One common method starts with the preparation of the pyrido[1,2-A]pyrimidine core, followed by functionalization at specific positions to introduce the furylmethylamino and carbaldehyde groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Aldehyde Functionalization

The aldehyde group at position 3 is a primary site for nucleophilic addition or condensation reactions.

Reaction TypeExample Reagents/ConditionsProduct FormedReference
Schiff Base Formation Primary amines (e.g., benzylamine) in ethanolImine derivatives
Reductive Amination NaBH₃CN, NH₃/MeOHSecondary amine derivatives

Mechanistic Insight :
The aldehyde undergoes nucleophilic attack by amines to form Schiff bases, which can be stabilized or reduced to secondary amines under reductive conditions.

Cyclization Reactions

The furylmethylamino group participates in intramolecular cyclization under acidic or thermal conditions.

ConditionsProduct FormedYieldReference
HCl (1M), reflux in EtOHFused furan-pyrido-pyrimidine derivatives58–72%

Example Reaction :
Under acidic conditions, the furan ring may engage in electrophilic substitution with the pyrido-pyrimidine core, forming tricyclic structures.

Photoredox C–H Arylation

The pyrido[1,2-a]pyrimidine scaffold undergoes regioselective C–H arylation at position 3 under photoredox catalysis.

Catalytic SystemSubstrateProductYieldReference
Ru(bpy)₃Cl₂, K₂S₂O₈, blue LEDsAryl diazonium salts (e.g., PhN₂⁺)3-Aryl-4-oxo-pyrido-pyrimidine derivatives45–68%

Mechanistic Insight :
The reaction proceeds via a radical pathway, where the aldehyde group directs arylation at position 3 through hydrogen bonding or steric effects.

Amino Group Modifications

The furylmethylamino substituent at position 2 can undergo alkylation or acylation.

Reaction TypeReagentsProductReference
Acylation Acetyl chloride, pyridineN-Acetyl-furylmethylamino derivative
Alkylation Ethyl bromoacetate, K₂CO₃N-Alkylated derivatives

Applications :
These modifications enhance solubility or enable further coupling reactions (e.g., click chemistry).

Methyl Group Oxidation

The methyl group at position 7 can be oxidized to a carboxylic acid under strong conditions.

Oxidizing AgentConditionsProductYieldReference
KMnO₄, H₂SO₄Reflux in H₂O7-Carboxy-pyrido-pyrimidine derivative35%

Biological Activity Derivatives

  • Anticancer Agents : Condensation with hydrazines yields hydrazone derivatives with micromolar IC₅₀ values against MCF-7 and HepG2 cell lines .
  • Antimicrobials : Thiosemicarbazone derivatives show activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .

Coordination Chemistry

The aldehyde and amino groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic or magnetic properties .

Reaction Optimization Challenges

  • Low Solubility : The compound’s poor solubility in polar solvents limits reaction efficiency.
    • Solution : Use DMF or DMSO as co-solvents .
  • Regioselectivity in Arylation : Competing reactions at positions 3 and 7 require precise control of catalytic systems .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity : Research has indicated that compounds with similar structures to 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde exhibit significant antitumor properties. Studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
  • Neurological Applications : Given the involvement of pyrido[1,2-a]pyrimidines in neurological disorders, research is ongoing to explore their neuroprotective effects. Preliminary studies suggest that this compound may modulate neurotransmitter systems and provide neuroprotection in models of neurodegeneration.

Agrochemical Applications

The compound's structural characteristics make it a candidate for development as an agrochemical. Its potential applications include:

  • Herbicides : Research into the herbicidal properties of similar compounds indicates that they may inhibit specific enzymes involved in plant growth.
  • Pesticides : The antimicrobial properties also extend to pest control, making it a candidate for formulation into pesticide products.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry examined the antitumor effects of several pyrido[1,2-a]pyrimidine derivatives in vitro. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting the potential of this class of compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research conducted at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion assays, suggesting its potential as a new antibacterial agent .

Mechanism of Action

The mechanism of action of 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Piperazinyl Derivative

Compound : 7-Methyl-4-oxo-2-(4-phenyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

  • Molecular Weight : 348.41 g/mol
  • This substitution may alter receptor-binding affinity compared to the target compound.

Hydroxyethylamino Derivative

Compound: 2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

  • Molecular Weight : 247.25 g/mol
  • Key Differences : The hydroxyethyl group introduces a polar hydroxyl group, improving water solubility. This modification could reduce membrane permeability but enhance bioavailability in hydrophilic biological systems.

Chloro-Methyl Derivative

Compound : 2-Chloro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

  • Molecular Weight : 222.63 g/mol
  • Predicted pKa of -0.44 suggests higher acidity compared to the target compound .

Core Structure Modifications

Pyrrolopyrimidine Hybrid

Compound : Methyl-4-oxo-1,4-dihydro-pyrido[1,2-b]pyrrolo[2,3-d]pyrimidine-2-carboxylate

  • Key Differences : Fusion of a pyrrole ring to the pyridopyrimidine core creates a planar, conjugated system, which may improve intercalation with DNA or proteins. The carboxylate ester at the 2-position introduces hydrolytic instability but facilitates prodrug design .

Thiazolidinone-Conjugated Analog

Compound: 2-[(2-Furylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Key Differences: Addition of a thiazolidinone ring with a thioxo group enhances electronic delocalization and may improve antitumor activity by modulating enzyme inhibition pathways, as seen in related compounds .

Biological Activity

The compound 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde is a heterocyclic organic molecule that exhibits significant biological activity. Its structure incorporates a furan moiety and a pyrido-pyrimidine ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anticancer and antimicrobial properties.

  • Molecular Formula : C15H13N3O3
  • Molecular Weight : 283.29 g/mol
  • LogP : 1.21
  • Purity : Typically around 95% .

Anticancer Activity

Research indicates that compounds similar to 2-[(2-furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine have demonstrated anticancer properties. The fused pyrido-pyrimidine structure is associated with various bioactivities, including:

  • Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
  • Case Study : A study reported that derivatives of pyrido[1,2-a]pyrimidines showed cytotoxic effects against several cancer cell lines, indicating the potential of this compound in cancer therapy .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. The presence of the furan ring enhances its interaction with microbial targets.

  • Mechanism of Action : It is believed to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
  • Research Findings : In vitro studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of 2-[(2-furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine can be influenced by various structural modifications:

Structural FeatureImpact on Activity
Furan RingEnhances antimicrobial activity
Methyl Group at Position 7Increases lipophilicity and cell membrane permeability
Aldehyde Group at Position 3Potentially reactive site for biological interactions

Synthesis Pathways

Synthesis of this compound typically involves multi-step synthetic routes. Common methodologies include:

  • Cyclocondensation Reactions : Combining furan derivatives with pyrimidine precursors.
  • C–H Arylation Techniques : Utilizing transition metal catalysis to introduce functional groups at specific positions on the heterocyclic framework .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The compound is typically synthesized via multi-step protocols involving cyclocondensation and functionalization. A common approach includes:

  • Amide formation using reagents like 2-furylmethylamine under basic conditions (e.g., K₂CO₃ in DCM) to introduce the furylmethylamino group .
  • Core structure assembly via cyclization of pyrimidine precursors, similar to methods described for pyrido[1,2-a]pyrimidine derivatives (e.g., thermal cyclization or acid catalysis) .
  • Carbaldehyde introduction through oxidation or formylation reactions, as seen in analogous pyrimidine-3-carbaldehyde syntheses .

Q. How is the compound characterized spectroscopically, and what analytical benchmarks are critical?

Key characterization methods include:

  • ¹H/¹³C NMR : Assign peaks for the furylmethylamino group (δ ~6.5–7.5 ppm for furan protons) and pyrido-pyrimidine core (δ ~8–9 ppm for aromatic protons) .
  • IR spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and aldehyde (C=O, ~2800–2720 cm⁻¹) groups .
  • LCMS/HPLC : Validate purity (>95%) and molecular ion consistency (e.g., [M+H]+ via ESI-MS) .

Q. What safety protocols are essential during synthesis and handling?

  • Reactive intermediates : Use inert atmospheres (N₂/Ar) for air-sensitive steps, such as formylation .
  • Toxic byproducts : Implement fume hoods and PPE (gloves, goggles) when handling chlorinated solvents or amines .
  • Storage : Store under anhydrous conditions at –20°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd/C or Xantphos with Cs₂CO₃) to enhance cyclization efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane (DCM) to improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30–60 minutes at 110°C) while maintaining yield .

Q. What strategies resolve discrepancies in NMR data during structural elucidation?

  • Tautomerism analysis : Investigate keto-enol tautomerism in the pyrido-pyrimidine core using variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) .
  • 2D correlation spectroscopy : Employ HSQC/HMBC to assign ambiguous proton-carbon couplings, particularly for overlapping aromatic signals .
  • Comparative literature review : Cross-reference with published spectra of structurally similar pyrido-pyrimidines (e.g., 7-methyl-4-oxo derivatives) .

Q. How can regioselectivity be controlled during furylmethylamino group incorporation?

  • Electronic directing groups : Introduce electron-withdrawing substituents (e.g., nitro or chloro) on the pyrimidine ring to guide amine attachment .
  • Steric hindrance : Use bulky bases (e.g., DIPEA) or low-temperature conditions (–10°C) to minimize competing side reactions .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

  • Kinase inhibition : Screen against CDK9 or related kinases using ATP-competitive assays (IC₅₀ determination) .
  • Cellular cytotoxicity : Perform MTT assays on cancer cell lines (e.g., MIA PaCa-2, PANC-1) to assess antiproliferative activity .
  • Molecular docking : Model interactions with target proteins (e.g., CDK9’s ATP-binding pocket) using software like AutoDock Vina .

Data Contradiction & Troubleshooting

Q. How to address inconsistent biological activity across replicate assays?

  • Compound stability : Verify storage conditions (e.g., moisture-free environment) and reconstitute fresh DMSO solutions for each assay .
  • Batch variability : Characterize each synthesis batch via HPLC to ensure consistent purity (>98%) .
  • Cell line authentication : Use STR profiling to confirm genetic stability of tested cell lines .

Q. What steps mitigate byproduct formation during carbaldehyde synthesis?

  • Oxidation control : Employ mild oxidizing agents (e.g., MnO₂) instead of aggressive reagents like PCC to avoid over-oxidation .
  • Protection/deprotection : Temporarily protect reactive aldehyde groups as acetals during intermediate steps .

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